Sodium 3-methyl-2-oxobutanoate

Catalog No.
S714483
CAS No.
3715-29-5
M.F
C5H8NaO3
M. Wt
139.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 3-methyl-2-oxobutanoate

CAS Number

3715-29-5

Product Name

Sodium 3-methyl-2-oxobutanoate

IUPAC Name

sodium;3-methyl-2-oxobutanoate

Molecular Formula

C5H8NaO3

Molecular Weight

139.10 g/mol

InChI

InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);

InChI Key

ZYUOMWUHRSDZMY-UHFFFAOYSA-N

SMILES

CC(C)C(=O)C(=O)[O-].[Na+]

solubility

Soluble in water
Soluble (in ethanol)

Synonyms

3-Methyl-2-oxobutanoic Acid Sodium Salt; Sodium 3-Methyl-2-oxobutanoate; Sodium 3-Methyl-2-oxobutyrate; Sodium Dimethylpyruvate; Sodium α-Ketoisovalerate; Sodium α-Oxoisovalerate;

Canonical SMILES

CC(C)C(=O)C(=O)O.[Na]

Isomeric SMILES

CC(C)C(=O)C(=O)[O-].[Na+]
  • Synthesis of chiral compounds: One example involves the use of sodium 3-methyl-2-oxobutanoate in the synthesis of (S)-2-hydroxy-3-methylbutanoic acid, a chiral molecule with potential applications in the pharmaceutical industry []. This process utilizes enzymes to convert the sodium salt into the desired product.

Sodium 3-methyl-2-oxobutanoate, also known as sodium 3-methyl-2-oxobutyrate, is a sodium salt of 3-methyl-2-oxobutanoic acid. Its molecular formula is C5H7NaO3C_5H_7NaO_3 and it has a molecular weight of approximately 138.1 g/mol. This compound appears as a white to light yellow crystalline powder and has a melting point ranging from 227°C to 231°C . It is soluble in water and is often used in biochemical applications due to its role as a metabolic intermediate.

  • KIV's primary mechanism of action is as a precursor in the pantothenate biosynthesis pathway. It interacts with specific enzymes in this pathway to undergo transformations leading to pantothenic acid [].
  • Studies have shown that KIV can induce convulsions in rats through mechanisms involving GABAergic and glutamatergic neurotransmission systems [].
  • Due to limited data, specific information on flammability, reactivity, and other safety aspects is not extensively reported. It's advisable to handle KIV with standard laboratory precautions for unknown chemicals.
, primarily involving its carboxylate group. Key reactions include:

  • Esterification: It can react with alcohols to form esters.
  • Hydrolysis: In the presence of water, it can revert to its acid form.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of simpler compounds.

These reactions are significant in metabolic pathways and synthetic organic chemistry .

Sodium 3-methyl-2-oxobutanoate plays a crucial role in biological systems, particularly as a precursor in the biosynthesis of pantothenic acid (vitamin B5) in Escherichia coli. It is involved in metabolic pathways that contribute to energy production and fatty acid synthesis. Additionally, it has been studied for its potential effects on cellular metabolism and energy homeostasis .

Several methods for synthesizing sodium 3-methyl-2-oxobutanoate have been reported:

  • Direct Neutralization: The acid form can be neutralized with sodium hydroxide or sodium bicarbonate.
  • Esterification followed by Hydrolysis: An ester of 3-methyl-2-oxobutanoic acid can be hydrolyzed to yield the sodium salt.
  • Chemical Synthesis from Precursors: Starting from simpler organic compounds through multi-step synthesis involving various reagents and conditions .

Sodium 3-methyl-2-oxobutanoate has several applications:

  • Biochemical Research: Used as a substrate in enzymatic assays and metabolic studies.
  • Nutritional Supplements: Investigated for its potential benefits in energy metabolism.
  • Pharmaceuticals: Its derivatives may have therapeutic applications due to their role in metabolic pathways .

Research indicates that sodium 3-methyl-2-oxobutanoate interacts with various enzymes involved in metabolic processes. It serves as a substrate for enzymes that catalyze reactions in the biosynthesis of coenzymes and other metabolites. Studies have shown that it can influence metabolic fluxes within cells, particularly under conditions of altered energy demand .

Several compounds share structural similarities with sodium 3-methyl-2-oxobutanoate. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
Sodium 2-methylbutanoateC5H11NaO2C_5H_{11}NaO_2Involved in fatty acid metabolism; similar structure
Sodium 3-hydroxybutyrateC4H7NaO3C_4H_{7}NaO_3Key player in ketone body metabolism
Sodium acetateC2H3NaO2C_2H_{3}NaO_2Commonly used in biochemistry; simpler structure
Sodium pyruvateC3H3NaO3C_3H_{3}NaO_3Important intermediate in glycolysis

Uniqueness of Sodium 3-Methyl-2-Oxobutanoate

Sodium 3-methyl-2-oxobutanoate is unique due to its specific role as a precursor for pantothenic acid synthesis and its involvement in distinct metabolic pathways compared to other similar compounds. Its structural features allow it to participate effectively in specific enzymatic reactions that are critical for energy metabolism and biosynthetic processes .

The study of α-ketoisovaleric acid and its salts originates from early 20th-century investigations into branched-chain amino acid metabolism. Initially identified as a metabolic intermediate in valine catabolism, α-ketoisovaleric acid gained prominence when researchers linked its accumulation to Maple Syrup Urine Disease (MSUD), a genetic disorder characterized by neurotoxic levels of branched-chain keto acids. The sodium salt form, first synthesized in the 1970s, provided improved solubility for in vitro enzymatic studies, facilitating breakthroughs in understanding its role in pantothenate biosynthesis and microbial fermentation pathways.

Nomenclature and Structural Classification

Sodium 3-methyl-2-oxobutanoate belongs to the class of short-chain keto acid salts. Its systematic IUPAC name, sodium 3-methyl-2-oxobutanoate, reflects its structure: a four-carbon chain with a methyl branch at position 3 and a sodium-countered carboxylate group at position 2. Key synonyms include:

PropertyValueSource
IUPAC Namesodium;3-methyl-2-oxobutanoate
Alternative NamesKetovaline sodium salt, Sodium dimethylpyruvate
Molecular FormulaC₅H₇NaO₃
Molecular Weight138.10 g/mol
CAS Number3715-29-5

The anion features a planar α-keto group adjacent to the carboxylate, enabling resonance stabilization and participation in decarboxylation reactions. Crystallographic studies reveal a monoclinic lattice structure stabilized by sodium-oxygen ionic interactions.

Significance in Biochemical Research

As the conjugate base of α-ketoisovaleric acid, this compound serves dual roles:

  • Metabolic Intermediate: In Escherichia coli, it is a precursor for pantothenic acid (vitamin B₅) biosynthesis via hydroxymethylation to ketopantoate.
  • Enzyme Substrate: It is decarboxylated by thiamine pyrophosphate (ThDP)-dependent enzymes like α-ketoisovalerate decarboxylase (Kivd) to produce isobutyraldehyde, a precursor for biofuels.

Recent work has exploited its metabolic position to engineer microbial strains for overproduction of isobutanol, demonstrating yields up to 22 g/L in optimized Bacillus subtilis systems.

Current Research Landscape

Contemporary studies focus on three frontiers:

  • Isotopic Labeling: $$^{13}\text{C}$$- and deuterium-labeled derivatives (e.g., dimethyl-$$^{13}\text{C}_2$$, 3-D) enable precise tracking in NMR-based metabolic flux analysis.
  • Enzyme Engineering: Directed evolution of AlsS acetolactate synthase from B. subtilis has created variants with enhanced decarboxylase activity toward sodium 3-methyl-2-oxobutanoate, boosting biofuel yields.
  • Therapeutic Applications: As a modulator of branched-chain amino acid metabolism, it is being evaluated in preclinical models of MSUD and diabetic ketoacidosis.

Position in Branched-Chain Amino Acid Metabolism

Sodium 3-methyl-2-oxobutanoate (α-ketoisovalerate) is a branched-chain keto acid (BCKA) derived from valine through transamination. In skeletal muscle and other tissues, valine undergoes reversible transamination via branched-chain aminotransferase (BCAT), transferring its amino group to α-ketoglutarate to form glutamate and α-ketoisovalerate [2] [4]. This reaction is a key step in BCAA catabolism, enabling subsequent oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase complex (BCKDH) [3] [5].

The BCKDH complex, comprising E1 (α-keto acid dehydrogenase), E2 (dihydrolipoyl transacylase), and E3 (dihydrolipoamide dehydrogenase) subunits, irreversibly converts α-ketoisovalerate to isobutyryl-CoA [3] [6]. This acyl-CoA derivative enters the tricarboxylic acid (TCA) cycle, contributing to ATP synthesis and serving as a precursor for fatty acid or cholesterol biosynthesis [2] [4].

Table 1: Enzymatic Components of the BCKDH Complex

SubunitEnzymatic FunctionKey Cofactors
E1Oxidative decarboxylationThiamine pyrophosphate (TPP)
E2Transacylation and lipoate transferLipoic acid, Coenzyme A
E3Regeneration of lipoateFlavin adenine dinucleotide (FAD)

Elevations in α-ketoisovalerate may indicate impaired BCKDH activity, often linked to deficiencies in thiamine (B1), lipoic acid, or pantothenate (B5) [1] [3].

Role as Precursor in Leucine and Valine Biosynthesis

While α-ketoisovalerate is primarily associated with valine catabolism, it also participates in leucine biosynthesis. In plants and certain bacteria, α-ketoisovalerate serves as a precursor for leucine via a series of enzymatic reactions [6]. This dual role highlights its importance in both degradation and synthesis pathways.

Leucine Biosynthesis Pathway

  • Valine → α-Ketoisovalerate: Valine undergoes transamination to form α-ketoisovalerate.
  • Keto Acid Rearrangement: α-Ketoisovalerate is isomerized and further modified to produce leucine.

In humans, this pathway is less prominent, as leucine is primarily obtained from dietary sources. However, dysregulation in α-ketoisovalerate metabolism has been implicated in metabolic disorders linked to BCAA imbalance [2] [4].

Involvement in Vitamin B5 (Pantothenate) Biosynthesis Pathway

Pantothenate (vitamin B5) is essential for coenzyme A (CoA) synthesis, a critical cofactor in the BCKDH complex. The E2 subunit of BCKDH requires lipoic acid, which is anchored to a lysine residue via a process dependent on CoA [3] [6]. Thus, α-ketoisovalerate metabolism indirectly relies on pantothenate through its role in CoA production.

Mechanistic Link

  • CoA Biosynthesis: Pantothenate serves as a precursor for CoA, enabling the attachment of lipoic acid to the E2 subunit.
  • BCKDH Function: Lipoate’s ligation to E2 facilitates substrate transfer and cofactor regeneration during BCKA oxidation [3].

Deficiencies in pantothenate may impair BCKDH activity, leading to α-ketoisovalerate accumulation and associated metabolic disruptions [1] [6].

Metabolic Flux Through Branched-Chain α-Keto Acid Pathways

The metabolic flux of α-ketoisovalerate is tightly regulated by enzyme activity, substrate availability, and energy demands. Key regulatory points include:

  • BCAT Activity: Governed by α-ketoglutarate levels, which dictate transamination rates [5].
  • BCKDH Phosphorylation: Phosphorylation inhibits E1 subunit activity, reducing oxidative flux under low-energy conditions [2].
  • Substrate Competition: High concentrations of leucine or isoleucine ketoacids may suppress α-ketoisovalerate oxidation via competitive inhibition [5].

Table 2: Metabolic Fates of α-Ketoisovalerate

PathwayProducts/OutcomesCellular Impact
Oxidative DecarboxylationIsobutyryl-CoA → TCA cycle → ATPEnergy production, fatty acid synthesis
TransaminationValine regeneration (via glutamate)Maintains BCAA homeostasis
Anaplerotic FluxIntegration into TCA intermediatesSustains redox balance

In pathological states (e.g., maple syrup urine disease), impaired BCKDH activity causes α-ketoisovalerate accumulation, leading to neurotoxicity and metabolic acidosis [1] [3].

Regulatory Mechanisms in α-Ketoisovalerate Metabolism

Regulation occurs at multiple levels, including enzymatic, transcriptional, and post-translational mechanisms:

  • Enzyme Phosphorylation: BCKDH activity is modulated by phosphorylation via BCKD kinase (BCKDK) and phosphatase. Phosphorylated E1 subunits are inactive, reducing oxidative flux [2].
  • MicroRNA Regulation: miRNAs targeting BCAT or BCKDH mRNAs influence enzyme abundance [2].
  • Substrate Feedback: α-Ketoisovalerate and other BCKAs inhibit BCAT activity at high concentrations, preventing excessive keto acid production [5].

Table 3: Regulatory Factors in α-Ketoisovalerate Metabolism

FactorMechanismOutcome
BCKDK PhosphorylationInhibits E1 subunit activityReduces oxidative flux
α-KetoglutarateStimulates BCAT transaminationIncreases α-ketoisovalerate production
GlutamateCompetes with α-ketoglutarate for BCATModulates transamination equilibrium

Dysregulation of these mechanisms contributes to insulin resistance, cardiovascular disease, and cancer, where elevated BCAAs or BCKAs disrupt metabolic homeostasis [2] [4].

α-Ketoisovalerate Decarboxylase

Structural Characterization and Functional Domains

α-Ketoisovalerate decarboxylase represents a specialized enzyme within the thiamine diphosphate-dependent decarboxylase family that exhibits remarkable specificity for sodium 3-methyl-2-oxobutanoate and related branched-chain α-keto acids [1] [2]. The enzyme from Lactococcus lactis has been extensively characterized, revealing a homo-tetrameric quaternary structure with individual subunits possessing a molecular weight of approximately 61 kilodaltons [1]. The enzyme consists of a 1647 base pair open reading frame encoding a putative peptide that displays significant sequence homology to pyruvate decarboxylase enzymes [1] [2].

The structural architecture of α-ketoisovalerate decarboxylase includes several critical functional domains that facilitate its catalytic activity. The enzyme belongs to the pyruvate decarboxylase group of enzymes and exhibits the characteristic non-oxidative thiamine diphosphate-dependent decarboxylation mechanism [1] [2]. Structural modeling studies have identified key residues that shape the substrate binding pocket, including Serine-286, Phenylalanine-381, Valine-461, and Methionine-358 [3]. These residues contribute significantly to substrate recognition and specificity, with mutations in these positions demonstrating altered kinetic parameters for different substrates [3].

Structural FeatureValueReference
Quaternary StructureHomo-tetramerPlaza et al. 2004 [1]
Subunit Molecular Weight61 kDaPlaza et al. 2004 [1]
Gene Length1647 bpPlaza et al. 2004 [1]
Protein FamilyPyruvate decarboxylase groupPlaza et al. 2004 [1]
Key Binding ResiduesSer286, Phe381, Val461, Met358Versees et al. 2006 [3]

The enzyme demonstrates remarkable substrate specificity with an apparent dissociation constant of 6.6 ± 0.4 μM for α-ketoisovalerate when binding in a non-cooperative manner [4]. Crystallographic studies have revealed that the dimeric structure of recombinant α-ketoisovalerate decarboxylase contrasts with the tetrameric structure typical of other 2-keto acid decarboxylases, suggesting unique structural adaptations [3].

Mechanism of Catalysis

The catalytic mechanism of α-ketoisovalerate decarboxylase follows the characteristic thiamine diphosphate-dependent pathway, involving several distinct chemical steps that culminate in the non-oxidative decarboxylation of sodium 3-methyl-2-oxobutanoate to produce isobutanal and carbon dioxide [5] [6]. The mechanism initiates with the formation of an ylide intermediate through deprotonation of the C2 carbon of the thiazolium ring of thiamine diphosphate [7] [8].

The first step involves the nucleophilic attack of the thiamine diphosphate ylide on the carbonyl carbon of sodium 3-methyl-2-oxobutanoate, forming a covalent substrate-cofactor adduct [9] [10]. This tetrahedral intermediate undergoes subsequent decarboxylation with the release of carbon dioxide, generating a resonance-stabilized carbanion intermediate that exists in equilibrium with its enamine form [9] [10]. The mechanism proceeds through protonation of the enamine intermediate, followed by the final cleavage of the carbon-carbon bond between the thiamine diphosphate C2 position and the substrate-derived moiety, releasing the aldehyde product [9] [10].

Mechanistic StepChemical TransformationIntermediate
1. Ylide FormationThDP-C2 deprotonationThDP ylide
2. Substrate AdditionNucleophilic attack on carbonylTetrahedral adduct
3. DecarboxylationCO2 releaseEnamine/carbanion
4. ProtonationEnamine protonationHydroxyethyl-ThDP
5. Product ReleaseC-C bond cleavageIsobutanal + ThDP

The thiamine diphosphate cofactor adopts a characteristic V-shaped conformation that positions the aminopyrimidine ring in close proximity to the thiazolium C2 atom, facilitating intramolecular acid-base catalysis [8] [9]. This configuration enables the amino nitrogen of the 4'-aminopyrimidine to function as a general base for the deprotonation of the thiazolium C2 position and subsequently as a general acid for the protonation steps during the catalytic cycle [8] [9].

Cofactor Requirements and Metal Dependencies

α-Ketoisovalerate decarboxylase exhibits strict cofactor requirements for optimal catalytic activity, with thiamine diphosphate serving as the essential organic cofactor and divalent metal ions providing crucial structural and catalytic support [1] [7]. The enzyme demonstrates absolute dependence on thiamine diphosphate at concentrations of 1.5 millimolar for maximal activity, consistent with other members of the thiamine diphosphate-dependent enzyme family [1].

The metal dependency profile of α-ketoisovalerate decarboxylase reveals versatility in metal ion utilization, with magnesium ions serving as the primary metal cofactor at concentrations of 5 millimolar [1]. Beyond magnesium, the enzyme maintains significant activity in the presence of other divalent cations including calcium, cobalt, and manganese ions [1]. This metal promiscuity suggests that the primary role of the divalent metal is to facilitate proper positioning and binding of the thiamine diphosphate cofactor rather than direct participation in the chemical transformation [8].

Metal IonConcentration (mM)Relative ActivityFunction
Mg²⁺5.0100%Primary cofactor
Ca²⁺5.085%Alternative cofactor
Co²⁺5.070%Alternative cofactor
Mn²⁺5.065%Alternative cofactor

The metal binding site architecture involves coordination of the divalent metal ion to the diphosphate moiety of thiamine diphosphate, creating an octahedral coordination environment that stabilizes the cofactor in its catalytically active conformation [8]. The precisely tailored metal binding site provides two coordination positions to the diphosphate group, with additional coordination sites occupied by water molecules or amino acid residues from the protein [8].

The inhibition pattern observed for α-ketoisovalerate decarboxylase is typical of metal-dependent enzymes, with complete loss of activity occurring upon metal chelation [1]. The enzyme exhibits an inhibition pattern characterized by competitive inhibition with respect to thiamine diphosphate when metal concentrations are limiting, indicating that metal and cofactor binding are thermodynamically coupled processes [1].

Branched-Chain α-Keto Acid Dehydrogenase Complex

Components and Structure

The branched-chain α-keto acid dehydrogenase complex represents a sophisticated macromolecular assembly comprising three distinct catalytic components that function in concert to achieve the oxidative decarboxylation of sodium 3-methyl-2-oxobutanoate and other branched-chain α-keto acids [11] [12]. This multienzyme complex, with a molecular weight approaching 4 megadaltons, exemplifies the elegant organization of metabolic machinery in eukaryotic mitochondria [13] [14].

The E1 component, designated as branched-chain α-keto acid dehydrogenase, functions as a heterotetrameric enzyme composed of two α-subunits encoded by the BCKDHA gene and two β-subunits encoded by the BCKDHB gene [11] [13]. The α-subunits possess molecular weights of approximately 46 kilodaltons, while the β-subunits exhibit molecular weights of 35 kilodaltons [15] [16]. This component catalyzes the initial decarboxylation step with thiamine pyrophosphate serving as the essential cofactor [11] [17].

ComponentGeneEC NumberSubunit CompositionMolecular Weight (kDa)
E1BCKDHA/BCKDHBEC 1.2.4.4α₂β₂46/35
E2DBTEC 2.3.1.168Homomultimer52
E3DLDEC 1.8.1.4HomodimerVariable

The E2 component, dihydrolipoyl transacylase, forms the structural core of the complex through the assembly of 24 identical subunits arranged in octahedral symmetry [11] [12]. Each E2 subunit contains multiple functional domains including a lipoyl-bearing domain in the amino-terminal region, an E1/E3-binding domain, and an inner-core domain that facilitates the higher-order assembly [11] [12]. The lipoyl domains are covalently modified with lipoic acid, which serves as a swinging arm mechanism for substrate channeling between the E1 and E2 active sites [13].

The E3 component, dihydrolipoyl dehydrogenase, exists as a homodimer and associates non-covalently with the E2 core [11] [12]. This component contains flavin adenine dinucleotide as a prosthetic group and catalyzes the regeneration of oxidized lipoamide while simultaneously reducing nicotinamide adenine dinucleotide [17] [13]. The overall stoichiometry of the human complex involves 12 copies of the E1 α₂β₂ tetramers and 6 copies of the E3 homodimers associated with the 24-subunit E2 core [11] [13].

Regulation of Enzymatic Activity

The branched-chain α-keto acid dehydrogenase complex undergoes sophisticated regulation through covalent modification mechanisms that respond to nutritional and hormonal stimuli [18] [14]. The primary regulatory mechanism involves reversible phosphorylation of specific serine residues on the E1α subunit, with phosphorylation resulting in enzyme inactivation and dephosphorylation leading to activation [18] [19].

The regulation occurs through the action of an intrinsic kinase, branched-chain α-keto acid dehydrogenase kinase, which associates directly with the E2 component of the complex [14] [20]. This kinase phosphorylates two closely linked serine residues, designated as sites 1 and 2, located within the α-subunit of the E1 component [18] [21]. The phosphorylation occurs at Serine-292 in the human enzyme, situated within a conserved phosphorylation loop that undergoes an order-to-disorder transition upon phosphorylation [19].

Regulatory MechanismTarget SiteEffectPhysiological Signal
PhosphorylationSer-292 (E1α)InactivationNutrient excess
DephosphorylationSer-292 (E1α)ActivationNutrient depletion
Allosteric inhibitionKinaseActivity modulationα-Keto acid levels
Transcriptional regulationAll componentsExpression controlHormonal signals

The kinase itself undergoes allosteric regulation by branched-chain α-keto acids, including the direct substrate sodium 3-methyl-2-oxobutanoate, which function as potent inhibitors of kinase activity [18] [20]. This creates a feed-forward regulatory mechanism whereby accumulation of substrate inhibits the kinase, preventing further inactivation of the dehydrogenase complex and promoting substrate utilization [20]. Additional allosteric effectors include α-chloroisocaproate, phenylpyruvate, clofibric acid, octanoate, and dichloroacetate [18].

The dephosphorylation and activation of the complex are mediated by protein phosphatase 2C, specifically the mitochondrial isoform PPM1K [14] [22]. This phosphatase requires both magnesium and calcium ions for optimal activity, and its action is stimulated by metabolic conditions favoring branched-chain amino acid catabolism [23]. The coordinated action of the kinase and phosphatase creates a sensitive regulatory switch that responds to the metabolic state of the cell [22].

Molecular Interactions with α-Ketoisovalerate

The molecular interactions between the branched-chain α-keto acid dehydrogenase complex and sodium 3-methyl-2-oxobutanoate involve highly specific recognition mechanisms that ensure efficient substrate channeling and catalytic conversion [15] [16]. The initial interaction occurs at the E1 component, where sodium 3-methyl-2-oxobutanoate binds to the active site containing thiamine pyrophosphate and the requisite divalent metal ion [19].

The substrate binding involves multiple contact points with amino acid residues that contribute to both binding affinity and specificity. Kinetic analysis reveals that sodium 3-methyl-2-oxobutanoate exhibits a Km value of 40 μM for the purified bovine kidney enzyme, demonstrating high-affinity binding [15] [16]. The enzyme complex shows preference for branched-chain α-keto acids with the relative activity ratios being 2.0:1.5:1.0:1.0:0.4 for α-ketoisovalerate, α-ketoisocaproate, α-keto-β-methylvalerate, α-ketobutyrate, and pyruvate respectively [15] [16].

SubstrateKm (μM)Relative ActivitySpecificity
α-Ketoisovalerate402.0Preferred substrate
α-Ketoisocaproate501.5High affinity
α-Keto-β-methylvalerate371.0Moderate affinity
α-Ketobutyrate561.0Moderate affinity
Pyruvate10000.4Low affinity

The decarboxylation of sodium 3-methyl-2-oxobutanoate by the E1 component generates an enzyme-bound intermediate that undergoes reductive acylation through interaction with the lipoyl group of the E2 component [24]. This process involves the transfer of the acyl group from the E1 active site to the swinging lipoyl arm, facilitating substrate channeling between components without release of intermediates to the bulk solution [13].

The specificity of the complex for sodium 3-methyl-2-oxobutanoate and related branched-chain α-keto acids results from the unique architecture of the active site that accommodates the branched aliphatic side chains [19]. The binding pocket exhibits complementarity to the isopropyl group of the substrate, with hydrophobic interactions stabilizing the enzyme-substrate complex [3]. The phosphorylation-induced conformational changes in the E1 component specifically disrupt the interaction with the E2 lipoyl domain while maintaining substrate binding capacity, thereby providing a mechanism for selective regulation of the committed step in branched-chain amino acid catabolism [19].

Interplay with Other Metabolic Enzymes

Pyruvate Metabolism Interactions

The metabolic interplay between sodium 3-methyl-2-oxobutanoate catabolism and pyruvate metabolism represents a fundamental aspect of cellular energy homeostasis and metabolic regulation [22] [25]. These interactions occur at multiple levels, including shared enzymatic machinery, competitive substrate utilization, and coordinated regulatory mechanisms that respond to nutritional and energetic demands [26] [27].

Both α-ketoisovalerate decarboxylase and the branched-chain α-keto acid dehydrogenase complex exhibit catalytic activity toward pyruvate, albeit with significantly reduced efficiency compared to their preferred branched-chain substrates [1] [15]. The α-ketoisovalerate decarboxylase from Lactococcus lactis requires 100-fold higher concentrations of pyruvate to achieve detectable decarboxylation activity compared to sodium 3-methyl-2-oxobutanoate [1]. Similarly, the branched-chain α-keto acid dehydrogenase complex demonstrates a Km value of 1000 μM for pyruvate, representing a 25-fold decrease in affinity compared to α-ketoisovalerate [15].

Metabolic InteractionMechanismPhysiological Significance
Substrate CompetitionShared binding sitesMetabolic flux control
Cofactor UtilizationCommon cofactor poolsResource allocation
Regulatory CrosstalkShared kinases/phosphatasesCoordinated regulation
Product InteractionsAcetyl-CoA convergenceEnergy metabolism

The inhibitory effects of sodium 3-methyl-2-oxobutanoate metabolism on pyruvate-utilizing enzymes have been extensively characterized in isolated hepatocytes [27]. The metabolism of α-ketoisovalerate produces propionyl-CoA and isobutyryl-CoA derivatives that function as allosteric inhibitors of pyruvate carboxylase and pyruvate dehydrogenase [27]. Pyruvate carboxylase experiences inhibition through decreased levels of its allosteric activator acetyl-CoA, while pyruvate dehydrogenase undergoes direct inhibition by accumulated acyl-CoA metabolites [27].

Recent investigations have revealed novel crosstalk mechanisms between mitochondrial pyruvate transport and branched-chain amino acid catabolism [22]. Inhibition of the mitochondrial pyruvate carrier leads to reduced phosphorylation of the branched-chain α-keto acid dehydrogenase complex, resulting in enhanced oxidation of branched-chain α-keto acids including sodium 3-methyl-2-oxobutanoate [22]. This metabolic crosstalk operates through activation of the mechanistic target of rapamycin kinase pathway, demonstrating the integration of pyruvate and branched-chain amino acid metabolism in cellular signaling networks [22].

Carbamyl Phosphate Synthetase Interactions

The interactions between sodium 3-methyl-2-oxobutanoate metabolism and carbamoyl phosphate synthetase reveal important connections between branched-chain amino acid catabolism and nitrogen disposal pathways [28] [27]. Carbamoyl phosphate synthetase I, the rate-limiting enzyme of the urea cycle, undergoes significant inhibition during active metabolism of α-ketoisovalerate and related branched-chain α-keto acids [27].

The mechanism of inhibition involves both direct and indirect effects of branched-chain α-keto acid metabolism on carbamoyl phosphate synthetase activity [27]. Direct inhibition results from the accumulation of methylmalonyl-CoA, a downstream metabolite of sodium 3-methyl-2-oxobutanoate catabolism, which exhibits an apparent inhibition constant of 5 millimolar for the purified rat liver enzyme [27]. This inhibition pattern suggests competitive interaction with normal substrates or allosteric regulation of enzyme conformation [27].

Inhibitory MechanismMetaboliteKi (mM)Effect
Direct inhibitionMethylmalonyl-CoA5.0Competitive inhibition
Indirect inhibitionReduced N-acetylglutamateVariableDecreased activation
Metabolic competitionATP utilizationN/AResource depletion

Indirect inhibition mechanisms involve the disruption of allosteric activation by N-acetylglutamate, the essential activator of carbamoyl phosphate synthetase I [27]. The metabolism of sodium 3-methyl-2-oxobutanoate and subsequent production of organic acid metabolites alters the cellular environment in ways that reduce N-acetylglutamate synthesis or stability [27]. This creates a coordinated inhibition of urea cycle flux during periods of active branched-chain amino acid catabolism [27].

The physiological significance of these interactions becomes apparent in inherited disorders of organic acid metabolism, where accumulation of branched-chain α-keto acid metabolites leads to hyperammonemia through inhibition of carbamoyl phosphate synthetase [27]. The symptoms observed in patients with defects in branched-chain amino acid metabolism, including lethargy, vomiting, and neurological dysfunction, can be partially attributed to the secondary effects on nitrogen disposal mechanisms [27].

Urea Cycle Enzyme Interactions

The relationship between sodium 3-methyl-2-oxobutanoate metabolism and urea cycle enzyme function extends beyond carbamoyl phosphate synthetase to encompass broader interactions with nitrogen metabolism and amino acid homeostasis [29] [30]. The urea cycle enzymes, including ornithine transcarbamylase, argininosuccinate synthetase, argininosuccinate lyase, and arginase, experience both direct and indirect effects from branched-chain amino acid catabolism [29] [31].

The mitochondrial clustering of urea cycle enzymes, including N-acetylglutamate synthase, carbamoyl phosphate synthetase I, and ornithine transcarbamylase, creates a microenvironment where the effects of branched-chain α-keto acid metabolism are amplified [30]. These enzymes associate with the inner mitochondrial membrane and can be co-immunoprecipitated, indicating physical proximity that facilitates metabolic interactions [30]. The organization of these enzymes into functional clusters ensures efficient channeling of intermediates while making the entire pathway susceptible to perturbations from competing metabolic processes [30].

Urea Cycle EnzymeInteraction TypeMechanismMetabolic Consequence
N-acetylglutamate synthaseSubstrate competitionGlutamate utilizationReduced NAG synthesis
Carbamoyl phosphate synthetase IDirect inhibitionMethylmalonyl-CoADecreased urea production
Ornithine transcarbamylaseIndirect effectsCitrulline availabilityAltered cycle flux
Argininosuccinate synthetaseATP competitionEnergy depletionReduced synthetic capacity

The interconnection between branched-chain amino acid metabolism and the urea cycle operates through shared amino acid substrates, particularly glutamate and aspartate [29] [32]. The transamination reactions that generate sodium 3-methyl-2-oxobutanoate from valine consume α-ketoglutarate and produce glutamate, which serves as a nitrogen donor for urea cycle function [33] [34]. Conversely, the urea cycle requires aspartate as a nitrogen donor for argininosuccinate synthesis, and this aspartate can be generated through transamination reactions involving oxaloacetate [29] [35].

The metabolic burden imposed by active branched-chain amino acid catabolism affects urea cycle function through depletion of common cofactors and energy sources [27] [35]. The oxidative decarboxylation of sodium 3-methyl-2-oxobutanoate and subsequent metabolic steps consume significant quantities of coenzyme A, NAD+, and ATP, creating competition with urea cycle enzymes that require these same cofactors [27]. This competition becomes particularly pronounced during metabolic stress or in pathological conditions where branched-chain amino acid catabolism is impaired [27].

Physical Description

White powder; slight fruity aroma

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

139.03711339 g/mol

Monoisotopic Mass

139.03711339 g/mol

Heavy Atom Count

9

UNII

5OM3H751IU

Related CAS

759-05-7 (Parent)

Other CAS

3715-29-5

Wikipedia

Sodium 3-methyl-2-oxobutyrate

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Last modified: 08-15-2023

Explore Compound Types